4-Methylcycloheptan-1-amine
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Overview
Description
4-Methylcycloheptan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloheptane derivative where a methyl group is attached to the fourth carbon and an amine group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcycloheptan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylcycloheptanone using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the hydroamination of 4-methylcycloheptene with ammonia or amines under catalytic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used under acidic or basic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, imines, and other nitrogen-containing compounds.
Scientific Research Applications
4-Methylcycloheptan-1-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Methylcycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Cycloheptanamine: Similar structure but lacks the methyl group at the fourth position.
4-Methylcyclohexanamine: Similar structure but with a six-membered ring instead of a seven-membered ring.
4-Methylcyclooctanamine: Similar structure but with an eight-membered ring
Uniqueness: 4-Methylcycloheptan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methylcycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOFFIWPWOBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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